molecular formula C4H3ClN4O2 B162345 2-Chloro-5-nitropyrimidin-4-amine CAS No. 1920-66-7

2-Chloro-5-nitropyrimidin-4-amine

Cat. No.: B162345
CAS No.: 1920-66-7
M. Wt: 174.54 g/mol
InChI Key: RZGOEIWDMVQJBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitropyrimidin-4-amine typically involves multiple steps:

The reaction conditions for these steps generally involve the use of nitrating agents, chlorinating agents, and amination reagents under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize byproducts and maximize yield. The reaction conditions are carefully controlled, and the use of catalysts and solvents is optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine and nitro groups makes it a versatile intermediate for further chemical transformations .

Properties

IUPAC Name

2-chloro-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGOEIWDMVQJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172756
Record name 2-Chloro-5-nitropyrimidin-4-amine
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1920-66-7
Record name 2-Chloro-5-nitro-4-pyrimidinamine
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Record name 2-Chloro-5-nitropyrimidin-4-amine
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Record name 1920-66-7
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Record name 2-Chloro-5-nitropyrimidin-4-amine
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Record name 2-chloro-5-nitropyrimidin-4-amine
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Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of saturated aqueous ammonium hydroxide (50 mL) and ice in a 0 deg. C. bath was added 2,4-dichloro-5-nitropyrimidine (6.0 g, 31 mmol) in portions. The resulting yellow foamy mixture was allowed to stir for 30 min, at which point the precipitate was isolated by filtration. The solid was rinsed several times with ice-cold water and once with ice cold ethanol to give a peach-colored solid. The crude solid was purified by adsorption onto 18 g silica gel, followed by silica gel chromatography, eluting with 0-20% MeOH/dichloromethane to give 2-chloro-5-nitropyrimidin-4-amine as an off-white solid. MS (ES+): 175 (M+H)+; Calc. for C4H3ClN4O2=174.55.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Aqueous ammonia (8.0 ml) and N,N-diisopropylethylamine (13.2 ml) were dissolved into 150 ml dichloromethane. The mixture was added dropwise to a solution of 2,4-dichloro-5-nitropyrimidine (10.0 g) in dichloromethane (30 ml) at 0° C. After the completion of the dropwise addition, the mixture was kept at the same temperature to react for 1 hour. The precipitate was filtered off. The filter cake was recrystallized to obtain a yellow solid (8.1 g) in a yield of 90.1%. 1H NMR (400 MHz, DMSO-d6): δ 9.20 (s, 1H), 9.02 (s, 1H), 8.60 (s, 1H) ppm.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
90.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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